(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine
Overview
Description
“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is a chemical compound with the CAS Number: 110499-66-6 . It has a molecular weight of 228.58 and its IUPAC name is 1-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine .
Physical And Chemical Properties Analysis
“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is a solid at room temperature . It has a boiling point of 73-75°C . The compound is stored at a temperature of 2-8°C .
Scientific Research Applications
Agrochemicals
- Field : Agrochemicals .
- Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is used as a key structural motif in active agrochemical ingredients . Its derivatives are used in the protection of crops from pests .
- Results : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Pharmaceuticals
- Field : Pharmaceuticals .
- Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is also used as a key structural motif in active pharmaceutical ingredients . Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Results : Many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Pyrazolo[4,3-d]Isoxazole Derivatives
- Field : Organic Chemistry .
- Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives .
Synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) Hydrazines
- Field : Organic Chemistry .
- Application : “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” may also be used in the synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .
Reduction and Functionalization of Graphene Oxide
- Field : Material Science .
- Application : 4-(Trifluoromethyl)phenylhydrazine, a derivative of “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine”, participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .
Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)phenylhydrazine may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .
Synthesis of 1- -5- [ (4-nitrophenyl)methyleneimino]-1 H -pyrazole-3-carbonitrile
- Field : Organic Chemistry .
- Application : 2,6-Dichloro-4-(trifluoromethyl)aniline, a derivative of “(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine”, may be employed for the synthesis of 1- -5- [ (4-nitrophenyl)methyleneimino]-1 H -pyrazole-3-carbonitrile .
Synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine
- Field : Organic Chemistry .
- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Synthesis of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline
Safety And Hazards
“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF4N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEAIXDNMCHKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552410 | |
Record name | [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine | |
CAS RN |
110499-66-6 | |
Record name | [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 110499-66-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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